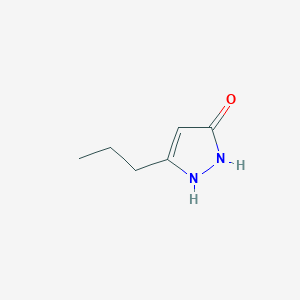

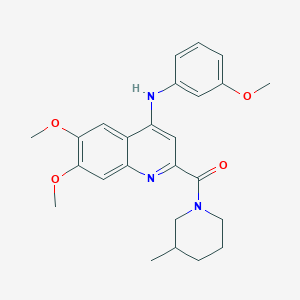

![molecular formula C22H21FN4O2S B2701448 N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-74-9](/img/structure/B2701448.png)

N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system that is often found in compounds with diverse biological activities . This includes antifungal , anti-inflammatory, anti-oxidation, anti-cancer activity , and more.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are often related to their biological activities. For example, some derivatives have shown promising VEGFR-2 inhibitory activity and cytotoxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the electron absorption spectrum can be measured in the 200–1500 nm spectral range using a spectrophotometer .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Researchers have synthesized a series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating their potential in antifungal and insecticidal activities. These compounds, including variations of the triazolopyridine sulfonamide structure, have shown significant biological efficacy against various agricultural pests and fungi. The study highlights the importance of structural modifications in enhancing the activity of these compounds, suggesting their utility in developing new agrochemicals (Xu et al., 2017).

Antimicrobial and Antifungal Properties

Another research avenue has involved the synthesis of sulfonamide derivatives for antimicrobial evaluation. Derivatives of 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides have been obtained and tested for their antimicrobial activity. This research underscores the compound's relevance in addressing microbial resistance, providing a foundation for new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Potential Antimalarial Agents

A notable application in medicinal chemistry is the development of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. Through in silico studies, synthesis, and in vitro evaluation, certain derivatives have shown promising antimalarial activity, indicating the potential of these compounds in contributing to antimalarial drug discovery. The findings point to the strategic incorporation of the sulfonamide group in enhancing antimalarial efficacy (Karpina et al., 2020).

Anticancer Research

Further research into sulfonamide derivatives has explored their anticancer potential. Modifications of the triazolopyridine sulfonamide structure have been studied for their effects on various cancer cell lines, revealing some derivatives' capacity to inhibit tumor growth. This research contributes to the ongoing search for effective anticancer drugs, highlighting the chemical versatility and therapeutic promise of sulfonamide derivatives (Wang et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGBVAHSLQMCEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

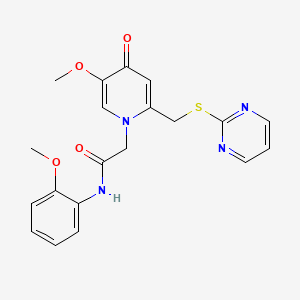

![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)

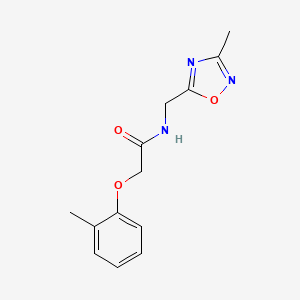

![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)

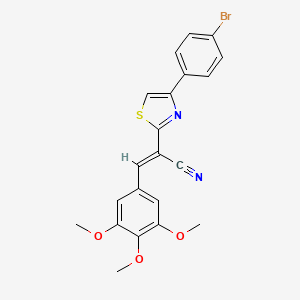

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)

![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)